In-Depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS: 67323-06-2)
In-Depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS: 67323-06-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable chemical intermediate in organic synthesis and potential candidate for further investigation in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known and potential biological significance.
Core Chemical Data
1-(4-Methoxy-2-nitrophenyl)ethanone, also known as 4'-Methoxy-2'-nitroacetophenone, is an aromatic ketone with the chemical formula C₉H₉NO₄.[1][2] Its chemical structure consists of an acetophenone core substituted with a methoxy group at the para-position and a nitro group at the ortho-position of the phenyl ring.
Table 1: Physicochemical Properties of 1-(4-Methoxy-2-nitrophenyl)ethanone
| Property | Value | Reference |
| CAS Number | 67323-06-2 | [2] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Appearance | Solid | [3] |
Synthesis and Experimental Protocols
Experimental Protocol: Nitration of an Acetophenone Derivative (Analogous Synthesis)
This protocol is adapted from the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and can be modified for the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone from 4-methoxyacetophenone.[4]
Materials:
-
4-methoxyacetophenone
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or other suitable solvent)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 4-methoxyacetophenone in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitrating Mixture Preparation: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of 4-methoxyacetophenone with constant stirring, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration (e.g., 2 hours).[4]
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
-
Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 1-(4-Methoxy-2-nitrophenyl)ethanone.
Logical Workflow for Synthesis:
Spectroscopic Data
While a comprehensive, publicly available dataset of all spectroscopic data for 1-(4-Methoxy-2-nitrophenyl)ethanone is limited, some information can be inferred from related compounds and general chemical principles.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), methoxy protons (singlet, ~3.9 ppm), and distinct aromatic protons with splitting patterns influenced by the ortho, meta, and para substitutions. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group), and the methyl carbons of the acetyl and methoxy groups. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (N-O stretching), and the C-O stretching of the methoxy group and aromatic ether. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 195.17 g/mol , along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications
The biological activity of 1-(4-Methoxy-2-nitrophenyl)ethanone has not been extensively studied. However, the broader class of acetophenones and nitroaromatic compounds are known to exhibit a wide range of pharmacological activities.[5][6]
Derivatives of acetophenone are recognized as important intermediates in the synthesis of various pharmaceuticals.[5] For instance, some acetophenone derivatives have shown potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[7]
Furthermore, compounds containing the nitroaromatic moiety are of significant interest in drug discovery, with applications as antimicrobial and anticancer agents.[8] The presence of both the acetophenone core and a nitro group suggests that 1-(4-Methoxy-2-nitrophenyl)ethanone could serve as a scaffold for the development of novel therapeutic agents.
The biological relevance of related acetophenone derivatives in signaling pathways has been noted. For example, a bromo-hydroxy-methoxy-acetophenone derivative has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in microglia, suggesting potential applications in neuroinflammatory diseases.[8] Another study on a benzochalcone derived from a methoxy-acetophenone structure demonstrated antimitotic activity by inhibiting tubulin polymerization and inducing apoptosis through the activation of caspase and MAPK signaling pathways.[6]
Potential Research Directions:
Given the structural motifs present in 1-(4-Methoxy-2-nitrophenyl)ethanone, future research could explore its potential in the following areas:
-
Anticancer Activity: Investigation of its cytotoxic effects on various cancer cell lines and elucidation of the underlying mechanisms, potentially involving pathways like MAPK or apoptosis.
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Assessing its inhibitory activity against various enzymes implicated in disease, such as kinases or transferases.
Illustrative Signaling Pathway Potentially Modulated by Acetophenone Derivatives:
Safety Information
Specific safety data for 1-(4-Methoxy-2-nitrophenyl)ethanone is not extensively documented. However, based on the known hazards of similar chemical structures, appropriate safety precautions should be taken when handling this compound. Nitroaromatic compounds can be toxic and may have mutagenic properties. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(4-Methoxy-2-nitrophenyl)ethanone is a chemical compound with potential as a versatile intermediate in organic synthesis. While its biological properties are yet to be fully explored, the presence of the acetophenone and nitroaromatic moieties suggests that it could be a valuable starting point for the development of new therapeutic agents. This technical guide provides a foundation of its known properties and a framework for its synthesis, encouraging further research into its potential applications in drug discovery and development.
References
- 1. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxy-2-nitrophenyl)ethanone | 67323-06-2 | Benchchem [benchchem.com]
- 3. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]



